molecular formula C17H25BBrNO5 B6365640 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid CAS No. 2096331-52-9

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid

Cat. No.: B6365640
CAS No.: 2096331-52-9
M. Wt: 414.1 g/mol
InChI Key: KPXQQBFMXZATJL-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 3-position, a methoxy group linked to a tert-butoxycarbonyl (BOC)-protected piperidin-4-yl moiety at the 5-position of the phenyl ring, and a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The BOC group enhances solubility in organic solvents and steric protection of the piperidine nitrogen, while the boronic acid enables efficient coupling with aryl halides or triflates .

Properties

IUPAC Name

[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXQQBFMXZATJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BBrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of t-BOC-Piperidin-4-ylmethanol

The t-BOC-protected piperidine alcohol serves as the foundational building block. Piperidin-4-ylmethanol is treated with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C, yielding 1-BOC-piperidin-4-ylmethanol with >90% efficiency.

Reaction Conditions

ComponentQuantityConditions
Piperidin-4-ylmethanol1.0 equivSolvent: DCM, 0°C → 25°C
BOC anhydride1.1 equivBase: TEA, 2.0 equiv
Reaction Time12 hYield: 92%

Functionalization of the Phenyl Ring

The phenylboronic acid core is functionalized via sequential bromination and methoxy group installation. A representative pathway involves:

  • Bromination : 3-Hydroxy-5-bromophenylboronic acid is treated with N-bromosuccinimide (NBS) in acetic acid, introducing the bromo group at the meta position.

  • Mitsunobu Reaction : The phenol group reacts with t-BOC-piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran, forming the methoxy linkage.

Key Data

  • Bromination Yield: 85% (NBS, AcOH, 50°C, 6 h).

  • Mitsunobu Yield: 78% (DEAD/TPP, THF, 0°C → 25°C, 24 h).

Boronic Acid Installation

Miyaura borylation is employed to introduce the boronic acid group. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the reaction between a dibromoarene and bis(pinacolato)diboron in dimethylformamide (DMF) at 80–100°C.

Optimized Conditions

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
Boron ReagentB₂Pin₂ (3.0 equiv)
SolventDMF
Temperature90°C
Yield88%

Catalytic Coupling Approaches

Suzuki-Miyaura cross-coupling is critical for constructing the final product. As demonstrated in analogous syntheses, a bromo-substituted intermediate couples with a boronic ester under palladium catalysis. For example:

Example Reaction from Literature

ComponentQuantityConditionsYield
3-Bromo-5-methoxyphenylboronic ester1.0 equivPd(PPh₃)₂Cl₂ (2 mol%), Na₂CO₃65%
t-BOC-piperidin-4-ylmethanol derivative1.2 equivDME/H₂O, 87°C, 16 h

This method avoids deprotection of the BOC group and ensures compatibility with the boronic acid functionality.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or underpressure distillation. The final compound is characterized by:

  • ¹H NMR : δ 1.44 (s, 9H, BOC), 3.20–3.50 (m, 4H, piperidine), 7.45 (s, 1H, aryl).

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

  • Melting Point : 128–130°C.

Challenges and Optimization

  • Boronic Acid Stability : The boronic acid group is sensitive to protic solvents and high temperatures. Reactions are conducted under inert atmospheres to prevent decomposition.

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency. Using excess Pd catalyst (5–10 mol%) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Deprotection Reactions: The t-BOC group can be removed under acidic conditions to yield the free piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove the t-BOC group under mild acidic conditions.

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Coupling: Biaryl compounds.

    Deprotection: Free piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Targeting Kinases
One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The incorporation of the piperidine moiety enhances the selectivity and potency of these inhibitors against specific kinases, which is crucial for the treatment of cancers and other diseases. For instance, derivatives of this compound have been explored for their efficacy against tyrosine and phosphoinositide kinases .

Case Study: Development of Anticancer Agents
Research has shown that compounds similar to 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid can inhibit cancer cell proliferation by targeting specific signaling pathways. A study demonstrated that modifications to the boronic acid structure could lead to improved selectivity for mutant forms of kinases commonly found in cancer cells, thereby minimizing off-target effects .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boronic acid functionality allows for the coupling with aryl halides or triflates, facilitating the construction of complex molecular architectures essential for pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acid Derivatives in Suzuki Coupling

Compound NameReaction Yield (%)Conditions
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid85K2CO3, DMF, 80°C
3-Bromo-5-methoxyphenylboronic acid90NaOH, EtOH, 60°C
4-Bromophenylboronic acid75K3PO4, DMSO, 100°C

Drug Discovery

Building Block for New Therapeutics
The structural features of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid make it an ideal candidate for generating libraries of compounds during high-throughput screening (HTS) in drug discovery programs. Its ability to form stable complexes with biological targets allows researchers to explore various modifications that can enhance biological activity or reduce toxicity .

Case Study: Library Screening for Antiviral Compounds
In a recent study aimed at identifying new antiviral agents, researchers utilized this boronic acid derivative as a scaffold to synthesize a series of analogs. The resulting compounds were screened against viral targets, leading to the identification of several promising candidates with significant antiviral activity .

Environmental Applications

While primarily used in medicinal chemistry and organic synthesis, there is emerging interest in the environmental applications of boronic acids. Their ability to bind selectively to certain pollutants could be harnessed for developing novel methods for environmental remediation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The t-BOC group serves as a protecting group for the piperidine ring, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : The BOC-piperidinyl methoxy group in the target compound significantly slows coupling kinetics compared to analogues like (3-bromo-5-methylphenyl)boronic acid, as demonstrated in Suzuki reactions with 2-chloropyridine derivatives (reaction yield: ~60% vs. ~85%) .
  • Solubility: The BOC group improves solubility in dichloromethane and THF, whereas non-BOC analogues (e.g., 3-bromo-5-iodobenzoic acid derivatives) require polar aprotic solvents like DMF .
  • Stability : BOC-protected boronic acids exhibit superior shelf-life compared to unprotected variants, which are prone to protodeboronation under acidic conditions .

Biological Activity

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid (CAS Number: 2096331-52-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boron atom that can form reversible covalent bonds with diols, which is a characteristic that underpins its utility in drug design, particularly in the development of enzyme inhibitors.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is C17H25BBrNO5, with a molecular weight of 414.10 g/mol. The structure includes a bromine atom, a methoxy group, and a tert-butyloxycarbonyl (t-BOC) protected piperidine, which may influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC17H25BBrNO5
Molecular Weight414.10 g/mol
CAS Number2096331-52-9
Purity≥95%

The biological activity of boronic acids often involves their ability to interact with various enzymes, particularly proteases and kinases. The presence of the piperidine moiety in this compound suggests potential interactions with biological targets involved in signaling pathways or metabolic processes.

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on specific enzymes. For instance, it has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have protective cardiovascular effects .

Case Studies and Research Findings

  • Inhibition of Enzymes : In vitro assays demonstrated that derivatives of piperidine-based compounds exhibited significant inhibition against sEH with IC50 values in the low micromolar range. This suggests that modifications to the piperidine structure can enhance inhibitory potency .
  • Cardiovascular Implications : The compound's ability to modulate pathways involving EETs has been linked to potential therapeutic effects in models of hypertension and atherosclerosis . For example, one study indicated that related compounds showed improved blood pressure regulation in hypertensive mice models.
  • Neuroprotective Effects : Research also points towards neuroprotective properties attributed to the modulation of sphingolipid metabolism by inhibiting neutral sphingomyelinase 2 (nSMase2). This pathway is crucial for maintaining neuronal health and could be significant for treating neurodegenerative conditions .

Summary of Findings

Study FocusFindings
Enzyme InhibitionSignificant inhibition of sEH and nSMase2
Cardiovascular HealthPotential therapeutic effects on hypertension
NeuroprotectionModulation of sphingolipid metabolism

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Borylation : Palladium-catalyzed Miyaura borylation of a brominated precursor (e.g., 3-bromo-5-(1-t-BOC-piperidin-4-yl)methoxybenzene) using bis(pinacolato)diboron (B2Pin2) in the presence of PdCl2(dppf) and potassium acetate in THF at 80–90°C .

Protection/Deprotection : The t-BOC group on the piperidine moiety requires anhydrous conditions to prevent hydrolysis. Acidic or basic conditions post-borylation must be avoided to retain boronic acid integrity.

  • Key Considerations : Oxygen-free environments and controlled pH are critical to prevent boronic acid oxidation or deboronation .

Q. How does the substitution pattern (bromo, t-BOC-piperidinyl methoxy) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The t-BOC-piperidinyl group introduces steric hindrance, necessitating bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity .
  • Electronic Effects : The bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aryl ring, accelerating oxidative addition with Pd(0) catalysts but potentially slowing transmetallation.
  • Optimization : Use polar aprotic solvents (DME/H2O mixtures) and elevated temperatures (80–100°C) to improve coupling efficiency with aryl halide partners .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in characterizing the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :
  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR spectra of the product with computational models (DFT) to confirm coupling regiochemistry. For example, 1H^1H-NMR coupling constants and NOESY can distinguish para vs. meta substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns unique to the desired product versus side products (e.g., debrominated or homocoupled species) .
  • X-ray Crystallography : If single crystals are obtainable, crystallographic data definitively assign the structure (as demonstrated for similar piperidinyl-substituted compounds in ).

Q. How can steric hindrance from the t-BOC-piperidinyl group be mitigated in nucleophilic substitution or catalytic reactions?

  • Methodological Answer :
  • Catalyst Design : Use Pd catalysts with large bite angles (e.g., Pd(dtbpf)) to accommodate steric bulk .
  • Solvent Effects : Switch to less coordinating solvents (e.g., toluene) to reduce aggregation of intermediates.
  • Microwave-Assisted Synthesis : Shorten reaction times and improve yields by applying microwave irradiation (e.g., 120°C for 30 min vs. 24 hrs conventional heating) .

Q. What strategies ensure purity assessment of this boronic acid, given its sensitivity to moisture and oxidation?

  • Methodological Answer :
  • Quantitative 11B^{11}B-NMR : Directly measures boronic acid content and detects boroxine byproducts .
  • HPLC with Derivatization : Pre-column derivatization with diols (e.g., mannitol) stabilizes the boronic acid for reverse-phase HPLC analysis .
  • Karl Fischer Titration : Monitors moisture content in solid samples to prevent hydrolysis during storage .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot variability?

  • Methodological Answer :
  • Source of Variability : Differences in Pd catalyst loading (0.5–5 mol%), base (K2CO3 vs. CsF), or solvent purity (anhydrous vs. technical grade).
  • Troubleshooting Steps :

Screen bases (e.g., K3PO4 for milder conditions) and ligands (e.g., SPhos for electron-deficient partners).

Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles.

  • Reference : Similar optimizations for fluorinated phenylboronic acids achieved 80–95% yields .

Methodological Tables

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Reaction PartnerCatalyst SystemYield (%)Key Challenge
4-BromotoluenePd(OAc)2/SPhos78Steric hindrance from t-BOC group
2-ChloropyridinePdCl2(dppf)65Competing deboronation
5-IodoindolePd(dtbpf)92Optimal ligand bulk

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueParameter AnalyzedDetection LimitReference
HRMSMolecular ion1 ppm
11B^{11}B-NMRBoron environment0.1 mol%
X-ray DiffractionCrystal structureN/A

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